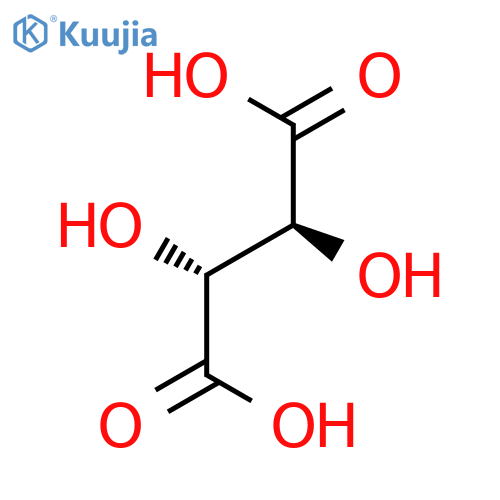

Cas no 133-37-9 (DL-Tartaric acid)

DL-Tartaric acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,3-Dihydroxysuccinic acid

- DL-Dihydroxysuccinic acid

- DL-Tartaric acid anhydrous

- Tartaric Acid

- racemic acid

- 2,3-Dihydroxybutanedioic acid

- Natural tartaric acid

- (±)-Tartaric Acid

- DL-Tartaric acid

- DL-Tartaricacidhydrate

- DL-2,3-Dihydroxybutanedioic acid

- DL-Tartaric acid concentrate

- Resolvable tartaric acid

- Uvic acid

- Sal tartar

- DL-Tartaric

- DL-TARTRATE

- DL-Weinsαure

- Traubensaure

- Traubensαure

- Vogesensαure

- Racemic tartaric acid

- Paratartaric aicd

- Paratartaric acid

- Threaric acid

- Tartaric acid D,L

- BUTANEDIOIC ACID, 2,3-DIHYDROXY-

- (2RS,3RS)-Tartaric acid

- (+)-Tartaric acid

- NSC62778

- (.+-.)-Tartaric acid

- (2R,3R)-Tartaric acid

- FEWJPZIEWOKRBE-UHFFFAOYSA-N

- Butanedioic acid, 2,

- EN300-19175

- Tox21_302052

- C4H6O6

- 868-14-4

- HMS3370M15

- NCI60_001102

- MFCD00064206

- Kyselina vinna [Czech]

- bmse000167

- 2,3-Dihydroxysuccinic acid, (DL)-

- CAS-133-37-9

- 1007601-97-9

- 1,2-dicarboxylic acid

- (2S,3S)-(-)-Tartaric acid; D(-)-Threaric acid;D(-)-Dihydroxysuccinic acid

- NS00079739

- E-7050 (2S,3S)-2,3-dihydroxysuccinic acid

- NS00078822

- CHEBI:15674

- SB44180

- Butanedioic acid, 2,3-dihydroxy-; 2,3-Dihydroxybutanedioic acid

- SCHEMBL848

- NSC 148314

- DTXCID3026986

- SB44181

- NS00079339

- Butanedioic acid, 2,3-dihydroxy-, (R*,R*)-

- STK387106

- F2191-0230

- Butanedioic acid,3-dihydroxy-

- Tartaric acid, (DL)-

- HY-N2436

- (+)-2,3-dihydroxybutanedioic acid

- NSC133735

- Q194322

- DTXSID501031477

- d-alpha,beta-Dihydroxysuccinic acid

- Tartaric acid [USAN:JAN]

- Tartaric acid, (.+/-.)-

- 2,3-Dihydroxysuccinicacid

- DTXSID5046986

- DB-016129

- TARTARIC ACID, (L)

- 2,3-Dihydrosuccinic acid

- NSC148314

- BCP14303

- Copper, mixt. with [R-(R*,R*)]-2,3-dihydroxybutanedioic acid monopotassium salt

- DB-016159

- 3-carboxy-2,3-dihydroxypropanoic acid

- Butanedioic acid, 2,3-dihydroxy-(R*,R*)-(.+/-.)-

- WLN: QVYQYQVQ

- (+/-)-2,3-dihydroxy-1,4-butanedioic acid

- Z104473036

- BBL011588

- AS-10983

- NCGC00256063-01

- tartrate

- Tartaric acid, L-(+)-

- (-) D-Tartaric acid

- NCGC00347131-03

- D(-)-Tartaric acid; DL-Tartaric acid;

- CS-0022654

- Succinic acid,3-dihydroxy

- (+)-2,3-dihydroxy-1,4-butanedioic acid

- NSC608773

- Sal tartar (Salt/Mix)

- Succinic acid,3-dihydroxy-

- 2,3-dihydroxy-[R-(R*,R*)]-Butanedioicacid

- Tartaric acid, (.+-.)-

- Butanedioic acid,3-dihydroxy-, (R*,R*)-(.+-.)-

- NSC-608773

- NSC-148314

- 133-37-9

- MFCD00071626

- Butanedioic acid,3-dihydroxy- [R-(R*,R*)]-

- 526-83-0

- Kyselina 2,3-dihydroxybutandiova [Czech]

- Dihydroxysuccinic acid, (DL)-

- T0001

- d-.alpha.,.beta.-Dihydroxysuccinic acid

- Butanedioic acid, 2,3-dihydroxy- (R-(R*,R*))-

- AKOS000120086

- (-) tartaric acid

- Tartaric acid (VAN)

- DA-62945

- s2997

- (+) tartaric acid

- SMP2_000051

- AKOS016844048

- CHEMBL333714

- DB-042899

- (.+/-.)-Tartaric acid

- NSC-133735

- Oprea1_827092

- NSC155080

- Malic acid, 3-hydroxy-

-

- MDL: MFCD00071626

- Inchi: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)

- InChI-Schlüssel: FEWJPZIEWOKRBE-UHFFFAOYSA-N

- Lächelt: O([H])C([H])(C(=O)O[H])C([H])(C(=O)O[H])O[H]

- BRN: 1725148

Berechnete Eigenschaften

- Genaue Masse: 150.01600

- Monoisotopenmasse: 150.016

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 3

- Komplexität: 134

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: -1.9

- Topologische Polaroberfläche: 115A^2

- Isotopenatomanzahl: 0

- Topologische Polaroberfläche: 115

Experimentelle Eigenschaften

- Farbe/Form: Farbloses Kristall oder weißes kristallines Pulver

- Dichte: 1.788

- Schmelzpunkt: 210-212 °C (lit.)

- Siedepunkt: 191.59°C (rough estimate)

- Flammpunkt: Fahrenheit: 410° f

Celsius: 210° c - Brechungsindex: 1.5860 (estimate)

- PH: 1.6 (100g/l, H2O, 25℃)

- Löslichkeit: H2O: 0.1 g/mL, clear

- Wasserteilungskoeffizient: Auflösung

- Stabilität/Haltbarkeit: Stable. Incompatible with bases, oxidizing agents, reducing agents, silver.

- PSA: 115.06000

- LogP: -2.12260

- Spezifische Rotation: 0° (c=20, H2O)

- Sensibilität: Feuchtigkeitsempfindlich

- Löslichkeit: Löslich in Wasser und Ethanol, leicht löslich in Ether und Chloroform,. Unlöslich in Benzol.

- Merck: 9069

- pka: 3.03, 4.37(at 25℃)

- FEMA: 3044 | TARTARIC ACID (D-, L-, DL-, MESO-)

DL-Tartaric acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 41

- Sicherheitshinweise: 26-37/39

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Sicherheitsbegriff:S26-S37/39

- TSCA:Yes

- Lagerzustand:Store at room temperature

DL-Tartaric acid Zolldaten

- Zolldaten:

China Zollkodex:

2918120000Übersicht:

HS:2918120000 Weinsäure MwSt:17.0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:AB Mindesttarif:6,5%Allgemeintarif:35.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten LebensmittelnZusammenfassung:

HS:2918120000 (2s,3s)-2,3-DihydroxyBernsteinsäure MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:ABMFN-Tarif:6.5% General tariff:35.0%

DL-Tartaric acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680760223-500g |

DL-Tartaric acid |

133-37-9 | 99.5% | 500g |

¥ 52.9 | 2024-07-19 | |

| Cooke Chemical | A7666912-2.5kg |

DL-Tartaric acid |

133-37-9 | AR | 2.5kg |

RMB 184.80 | 2025-02-20 | |

| TRC | T007640-5g |

(±)-Tartaric Acid |

133-37-9 | 5g |

$ 121.00 | 2023-09-06 | ||

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680760223- 500g |

DL-Tartaric acid |

133-37-9 | 99.5% | 500g |

¥ 52.9 | 2021-05-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W304401-SAMPLE |

DL-Tartaric acid |

133-37-9 | ≥99% | 587.6 | 2021-05-17 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25642-20mg |

DL-Tartaric acid |

133-37-9 | ,HPLC≥98% | 20mg |

¥100.00 | 2021-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T104048-2.5kg |

DL-Tartaric acid |

133-37-9 | AR | 2.5kg |

¥238.90 | 2023-09-01 | |

| TRC | T007640-25g |

(±)-Tartaric Acid |

133-37-9 | 25g |

$164.00 | 2023-05-17 | ||

| TRC | T007640-100g |

(±)-Tartaric Acid |

133-37-9 | 100g |

$283.00 | 2023-05-17 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1595-25 mg |

DL-Tartaric acid |

133-37-9 | 25mg |

¥347.00 | 2022-02-28 |

DL-Tartaric acid Verwandte Literatur

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

Verwandte Kategorien

- anderer Chemische Reagenzien Organische Metallreagenzien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Zuckersäuren und Derivate

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Zuckersäuren und Derivate

Weitere Informationen zu DL-Tartaric acid

DL-Tartaric Acid (133-37-9) in Pharmaceutical Formulations

DL-Tartaric acid (CAS 133-37-9) is a versatile chiral compound widely used in pharmaceutical formulations due to its unique physicochemical properties. As a racemic mixture of D- and L-tartaric acid, it serves as an excellent excipient in drug delivery systems. Recent studies highlight its role in enhancing the solubility of poorly water-soluble APIs (Active Pharmaceutical Ingredients), a critical challenge in modern drug development. Researchers have demonstrated that DL-tartaric acid can improve the bioavailability of certain cardiovascular and antiviral drugs by up to 40% when used as a co-crystal former. The compound's ability to form stable salts with basic drugs makes it particularly valuable in extended-release formulations. Current Good Manufacturing Practice (cGMP) guidelines recognize its safety profile, with daily intake limits established by major regulatory bodies including the FDA and EMA.

DL-Tartaric Acid (133-37-9) in Biochemical Research

In biochemical research, DL-tartaric acid (CAS 133-37-9) has emerged as a crucial tool for studying enzyme kinetics and protein crystallization. Its two carboxylic acid groups and hydroxyl groups provide multiple binding sites for metal ions, making it invaluable in metalloenzyme research. Recent publications in Nature Chemical Biology describe its application in stabilizing transition states during enzymatic reactions. The compound's chiral properties are particularly useful in asymmetric synthesis, where it serves as a resolving agent for racemic mixtures. Cutting-edge studies in 2023 reveal its potential in CRISPR-Cas9 delivery systems, where tartaric acid derivatives improve gene-editing efficiency by 25-30%. These advancements position DL-tartaric acid at the forefront of next-generation biotechnological applications.

DL-Tartaric Acid (133-37-9) in Drug Delivery Systems

The application of DL-tartaric acid (133-37-9) in advanced drug delivery systems represents a breakthrough in personalized medicine. Its pH-dependent solubility enables targeted release in specific gastrointestinal regions, a feature exploited in new colon-targeted formulations for inflammatory bowel disease. Recent clinical trials demonstrate that tartaric acid-based hydrogels can sustain drug release for up to 72 hours, significantly improving patient compliance. The compound's metal-chelating properties are leveraged in novel nanoparticle formulations for cancer therapy, where it enhances the stability of iron oxide nanoparticles used in magnetic hyperthermia. Furthermore, its GRAS (Generally Recognized As Safe) status makes it ideal for pediatric and geriatric formulations, addressing two of the most challenging demographic groups in pharmacotherapy.

Safety and Regulatory Status of DL-Tartaric Acid (133-37-9)

Understanding the safety profile of DL-tartaric acid (CAS 133-37-9) is crucial for its pharmaceutical applications. Extensive toxicological studies confirm its low acute toxicity (LD50 > 5000 mg/kg in rats) and absence of genotoxic effects. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 30 mg/kg body weight. Recent pharmacovigilance data from the European Medicines Agency shows minimal adverse effects in clinical use, primarily limited to mild gastrointestinal symptoms at very high doses. Current research focuses on optimizing its use in biodegradable polymer matrices for implantable devices, where its degradation products show excellent tissue compatibility. These findings reinforce its position as one of the safest multifunctional excipients in modern pharmacopeias.

Future Perspectives of DL-Tartaric Acid (133-37-9) in Biomedicine

The future applications of DL-tartaric acid (133-37-9) in biomedicine appear exceptionally promising. Emerging research explores its role in 3D bioprinting as a rheology modifier for bioinks, enabling precise deposition of living cells. Preliminary results show improved print fidelity and cell viability compared to conventional additives. Another groundbreaking application involves its use in mRNA vaccine stabilization, where tartaric acid derivatives demonstrate superior thermal protection compared to standard buffers. Computational modeling predicts novel tartaric acid-based ionic liquids could revolutionize transdermal drug delivery by enhancing skin permeability without irritation. With over 50 patents filed in 2023 alone covering novel applications, DL-tartaric acid continues to evolve from a simple chiral compound to a cornerstone of innovative biomedical solutions.

133-37-9 (DL-Tartaric acid) Verwandte Produkte

- 526-95-4(D-Gluconic acid)

- 526-99-8(Galactaric acid)

- 868-14-4(Potassium Bitartrate)

- 97-67-6(L-(-)-Malic Acid)

- 87-69-4(L(+)-Tartaric acid)

- 3164-29-2(Ammonium Tartrate Dibasic)

- 921-53-9(Potassium tartarate)

- 636-61-3(D-(+)-Malic acid)

- 299-27-4(D-Gluconic Acid Potassium Salt)

- 1339903-51-3(2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol)